![molecular formula C20H29BClNO5 B13719797 3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring
Métodos De Preparación
The synthesis of 3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-iodobenzonitrile and bis(pinacolato)diboron.
Borylation Reaction: The 3-chloro-5-iodobenzonitrile undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.
Coupling Reaction: The boronic ester intermediate is then coupled with azetidine-1-carboxylic acid tert-butyl ester under suitable conditions to form the final product.
Análisis De Reacciones Químicas
3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Coupling Reactions: The boronic ester moiety allows the compound to undergo Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The chloro group can participate in substitution reactions, further expanding its reactivity profile .
Comparación Con Compuestos Similares
Similar compounds include:
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound shares the boronic ester moiety and chloro group but differs in the presence of a benzonitrile group instead of the azetidine-1-carboxylic acid tert-butyl ester.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound also contains the boronic ester moiety and chloro group but has a pyrimidine ring instead of the phenoxy-azetidine structure.
Propiedades
Fórmula molecular |
C20H29BClNO5 |
|---|---|
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H29BClNO5/c1-18(2,3)26-17(24)23-11-16(12-23)25-15-9-13(8-14(22)10-15)21-27-19(4,5)20(6,7)28-21/h8-10,16H,11-12H2,1-7H3 |
Clave InChI |
YWTXFWQHYGFGRZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC3CN(C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


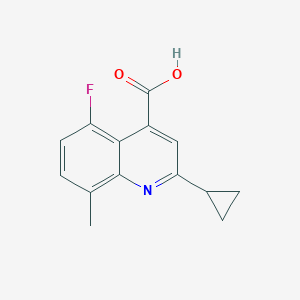
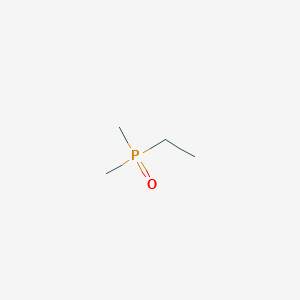

![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)

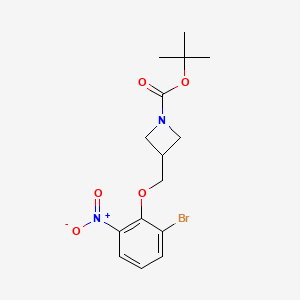
![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
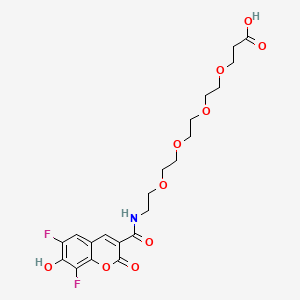
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
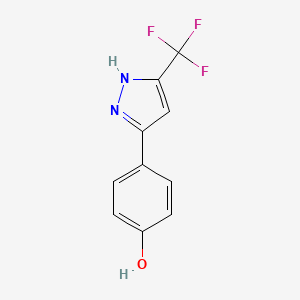

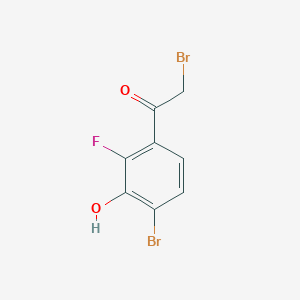

![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
